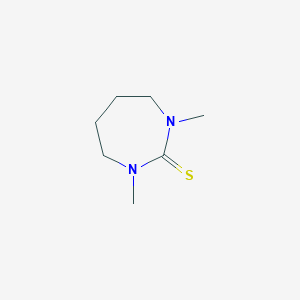
1,3-dimethyl-1,3-diazepane-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethyl-1,3-diazepane-2-thione is a heterocyclic compound with the molecular formula C7H14N2S. This compound is part of the diazepine family, which is characterized by a seven-membered ring containing two nitrogen atoms. The presence of the thione group (C=S) in its structure makes it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1,3-diazepane-2-thione typically involves the reaction of hexahydro-1,3-diazepine with sulfur. One common method is the reaction of hexahydro-1,3-diazepine with carbon disulfide (CS2) in the presence of a base, such as sodium hydroxide (NaOH), to form the thione derivative. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
1,3-dimethyl-1,3-diazepane-2-thione undergoes various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The hydrogen atoms on the nitrogen atoms can be substituted with various alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Alkylating agents like methyl iodide (CH3I) or benzyl chloride (C6H5CH2Cl) are used for substitution reactions.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: N-alkyl or N-aryl derivatives.
科学研究应用
1,3-dimethyl-1,3-diazepane-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-dimethyl-1,3-diazepane-2-thione involves its interaction with various molecular targets and pathways. The thione group can act as a nucleophile, participating in various chemical reactions. In biological systems, the compound may interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
相似化合物的比较
1,3-dimethyl-1,3-diazepane-2-thione can be compared with other similar compounds, such as:
1,3-Diazepin-2-one, hexahydro-1,3-dimethyl-: This compound has a carbonyl group (C=O) instead of a thione group (C=S), which affects its reactivity and applications.
1,3-Diazepin-2-thione, hexahydro-1,3-diphenyl-: This compound has phenyl groups attached to the nitrogen atoms, which can influence its chemical properties and biological activities.
The uniqueness of this compound lies in its thione group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
属性
CAS 编号 |
16597-36-7 |
|---|---|
分子式 |
C7H14N2S |
分子量 |
158.27 g/mol |
IUPAC 名称 |
1,3-dimethyl-1,3-diazepane-2-thione |
InChI |
InChI=1S/C7H14N2S/c1-8-5-3-4-6-9(2)7(8)10/h3-6H2,1-2H3 |
InChI 键 |
FNTZFTBFBDSSGA-UHFFFAOYSA-N |
SMILES |
CN1CCCCN(C1=S)C |
规范 SMILES |
CN1CCCCN(C1=S)C |
Key on ui other cas no. |
16597-36-7 |
同义词 |
Hexahydro-1,3-dimethyl-1H-1,3-diazepine-2-thione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


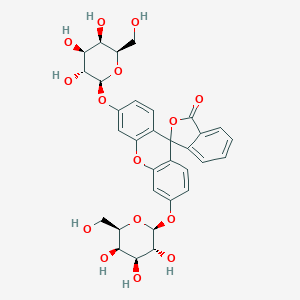
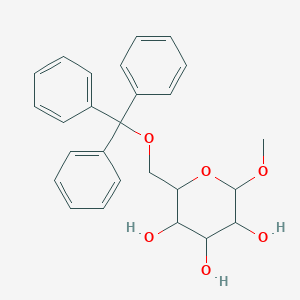
![2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B97812.png)
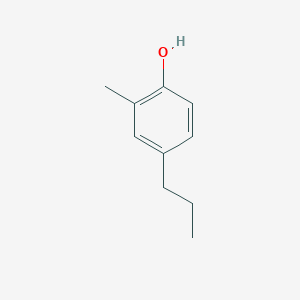
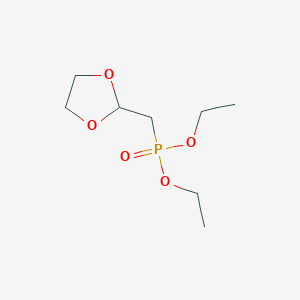
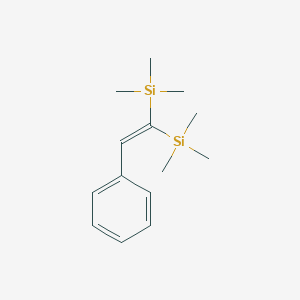
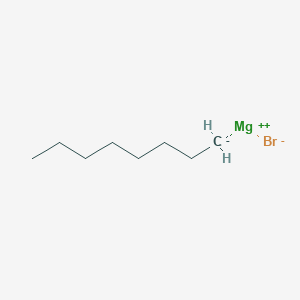
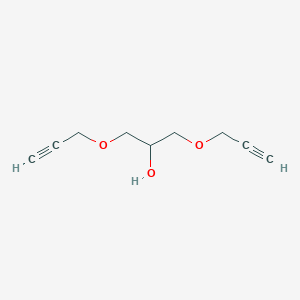
![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)
![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)
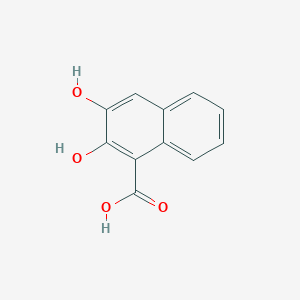
![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)


